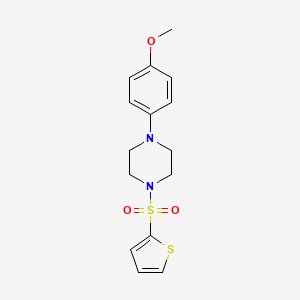![molecular formula C21H24N2O5 B5545386 1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)
1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar furan and chromene-based compounds involves strategic ring-opening and ring-closure reactions, employing various catalysts and conditions to achieve the desired molecular architecture. For instance, Halim & Ibrahim (2022) detailed the synthesis of a novel compound through the reaction of 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole, utilizing DFT calculations to affirm the high stability and reactivity of the synthesized structure (Halim & Ibrahim, 2022). Similarly, Gong et al. (2014) explored one-pot synthesis methods for furan-chromene compounds, emphasizing the efficiency and regioselectivity of their approach (Gong et al., 2014).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the compound's properties and reactivity. Studies like that by Halim & Ibrahim (2022) employed spectral data and DFT calculations to establish the molecular structure, highlighting the compound's stability through computed thermodynamic parameters and vibrational wavenumber values (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Chemical reactions involving similar compounds showcase the versatility and reactivity of furan and chromene moieties. The work by El-Agrody et al. (2002) on the synthesis of 1H-benzo[f]chromene derivatives demonstrates the potential for varied chemical modifications and the synthesis of complex structures (El-Agrody et al., 2002).
Physical Properties Analysis
The physical properties, such as optical and photoelectrical characterizations, play a significant role in the potential application of these compounds in materials science. Ibrahim et al. (2017) explored the optical properties of a related compound, demonstrating its potential in optoelectronic applications through detailed analysis of optical band gaps and emission spectra (Ibrahim et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are fundamental for understanding the applications and behavior of the compound in different environments. The study by Bansal & Kaur (2015) on the electromeric effects of substitution in similar compounds offers insights into the chemical behavior and reactivity, emphasizing the significance of structural modifications (Bansal & Kaur, 2015).
Scientific Research Applications
Synthesis and Spectral Analysis
Research has focused on the synthesis of novel derivatives involving complex reactions to create compounds with specific properties. For example, Halim and Ibrahim (2022) synthesized a compound through ring opening followed by ring closure reactions, demonstrating its high stability and correlating theoretical calculations with experimental data for a deeper understanding of its properties (Halim & Ibrahim, 2022).
Quantum Studies and NLO Properties
Quantum chemical calculations offer insights into the electronic structure, reactivity, and NLO properties of these compounds. For instance, detailed DFT studies have been conducted to explore their electronic absorption spectra, reactivity, and stability, contributing to the understanding of their potential applications in materials science and technology (Halim & Ibrahim, 2022).
Thermodynamic Characteristics
The thermodynamic properties of these compounds have been calculated at different temperatures, revealing their high stability and potential for various applications. Such studies are crucial for predicting the behavior of these compounds under various conditions and for their potential application in different fields (Halim & Ibrahim, 2022).
Applications in Material Science
The synthesis and characterization of derivatives of "1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane" have implications for material science, particularly in the development of new materials with desirable optical and electronic properties. Research into the photoelectrical characterizations and optical band gaps of these compounds suggests their utility in optoelectronic devices (Ibrahim et al., 2017).
properties
IUPAC Name |
[4-(furan-3-carbonyl)-1,4-diazepan-1-yl]-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-18-3-4-19-16(12-18)11-17(14-28-19)21(25)23-7-2-6-22(8-9-23)20(24)15-5-10-27-13-15/h3-5,10,12-13,17H,2,6-9,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHILAYYQYLNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(C2)C(=O)N3CCCN(CC3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(benzylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B5545328.png)


![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)acetohydrazide](/img/structure/B5545364.png)
![methyl 4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5545366.png)
![3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5545371.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5545388.png)
![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)
